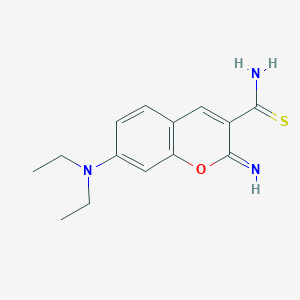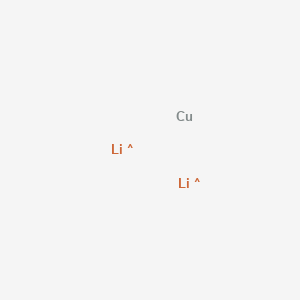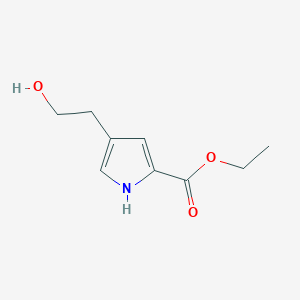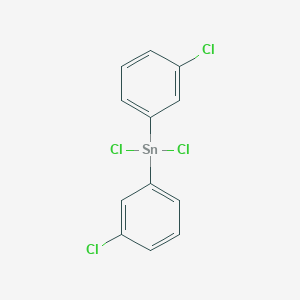
7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide is a synthetic compound belonging to the class of chromene derivatives
Preparation Methods
The synthesis of 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine, followed by cyclization and decarboxylation to yield the chromene core . The reaction conditions often include the use of dry solvents and anhydrous conditions to ensure high yields and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo-chromene derivatives, while reduction results in hydro-chromene derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where chromene derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its solubility and interaction with biological membranes. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways, depending on its specific structural features and the biological context .
Comparison with Similar Compounds
Similar compounds to 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide include other chromene derivatives such as:
7-(Diethylamino)-2H-chromen-2-one: Known for its photophysical properties and used in dye synthesis.
7-(Diethylamino)-4-hydroxymethyl-coumarin: Commonly used as a fluorescent probe in biological studies.
7-(Diethylamino)-4-hydroxymethyl-thiocoumarin: Noted for its improved photophysical properties and faster photolysis kinetics compared to other coumarin derivatives.
Properties
CAS No. |
113269-56-0 |
|---|---|
Molecular Formula |
C14H17N3OS |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
7-(diethylamino)-2-iminochromene-3-carbothioamide |
InChI |
InChI=1S/C14H17N3OS/c1-3-17(4-2)10-6-5-9-7-11(14(16)19)13(15)18-12(9)8-10/h5-8,15H,3-4H2,1-2H3,(H2,16,19) |
InChI Key |
GHTGDLQPUQIRFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)


![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)

![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)





![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)
